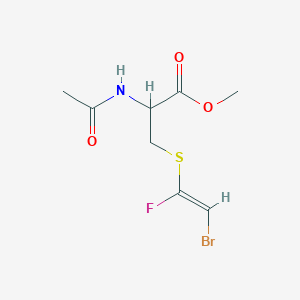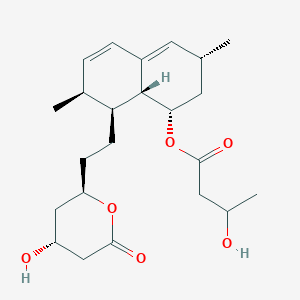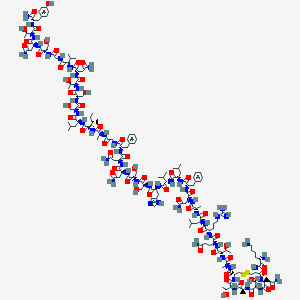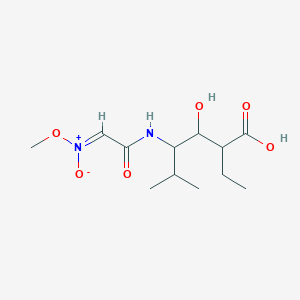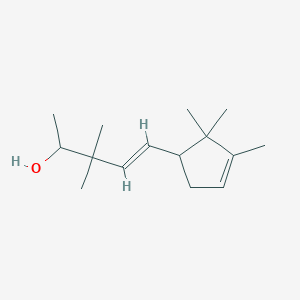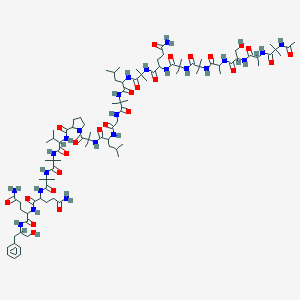
Propanal, propylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal, propylhydrazone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of propanal and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Propanal, propylhydrazone has been used in a variety of scientific research applications, including as a reagent for the determination of aldehydes and ketones in biological samples. It has also been used as a precursor for the synthesis of other compounds, such as pyrazoles and pyrazolines. Additionally, propanal, propylhydrazone has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of propanal, propylhydrazone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the metabolism of aldehydes and ketones. This could potentially lead to an accumulation of these compounds, which could have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Propanal, propylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Additionally, it has been shown to have antioxidant properties, which could potentially be useful in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using propanal, propylhydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a wealth of information available on its properties and potential uses. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on propanal, propylhydrazone. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation is needed to fully understand its mechanism of action and the biochemical and physiological effects it has. Finally, there is potential for the synthesis of new derivatives of propanal, propylhydrazone that could have even greater therapeutic potential.
Synthesis Methods
Propanal, propylhydrazone can be synthesized by reacting propanal with propylhydrazine in the presence of a catalyst. The reaction typically takes place under reflux conditions and can be monitored using gas chromatography. The resulting product is a clear, colorless liquid that is soluble in water and organic solvents.
properties
CAS RN |
19718-39-9 |
|---|---|
Product Name |
Propanal, propylhydrazone |
Molecular Formula |
C16H18O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
N-[(E)-propylideneamino]propan-1-amine |
InChI |
InChI=1S/C6H14N2/c1-3-5-7-8-6-4-2/h5,8H,3-4,6H2,1-2H3/b7-5+ |
InChI Key |
UMOZTPPKYZWOTB-FNORWQNLSA-N |
Isomeric SMILES |
CCCN/N=C/CC |
SMILES |
CCCNN=CCC |
Canonical SMILES |
CCCNN=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)
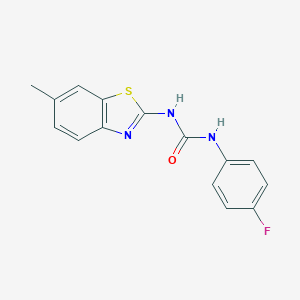
![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
